![molecular formula C19H17N3O2S B10773478 13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “PMID22266036C9a” is a synthetic organic molecule. It is known for its activity as an antagonist at metabotropic glutamate receptors, specifically targeting the metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 in both human and rat models . This compound has been studied for its potential therapeutic applications in various neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “PMID22266036C9a” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the tricyclic core.
Functional group modifications: Introduction of functional groups such as dimethylamino and methoxy groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of “PMID22266036C9a” would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality control: Rigorous testing of the final product to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
“PMID22266036C9a” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides under conditions like heating or using catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving metabotropic glutamate receptors.
Medicine: Potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: May be used in the development of new pharmaceuticals targeting metabotropic glutamate receptors.
Mécanisme D'action
The mechanism of action of “PMID22266036C9a” involves its binding to metabotropic glutamate receptors, specifically metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5. By acting as an antagonist, it inhibits the normal signaling pathways mediated by these receptors, leading to alterations in cellular responses. This inhibition can modulate neurotransmitter release and neuronal excitability, which is relevant in the context of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
CHEMBL1951658: Another antagonist of metabotropic glutamate receptor 1.
CHEMBL3227: Targets metabotropic glutamate receptor 5.
PD050670: Shares structural similarities and targets similar receptors.
Uniqueness
“PMID22266036C9a” is unique in its specific binding affinity and selectivity for metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5. This selectivity makes it a valuable tool for studying the physiological and pathological roles of these receptors in various biological systems .
Propriétés
Formule moléculaire |
C19H17N3O2S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H17N3O2S/c1-21(2)15-8-10-20-18-16(15)14-9-11-22(19(23)17(14)25-18)12-4-6-13(24-3)7-5-12/h4-11H,1-3H3 |
Clé InChI |
KBKYZXCTHJUCOC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)SC2=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



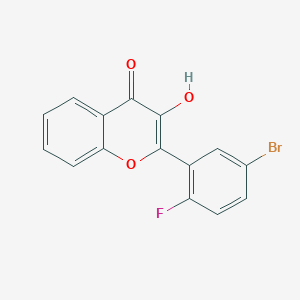
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
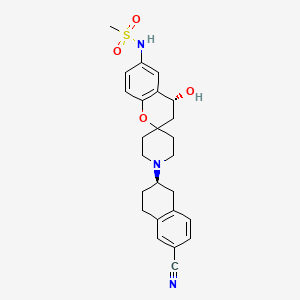
![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
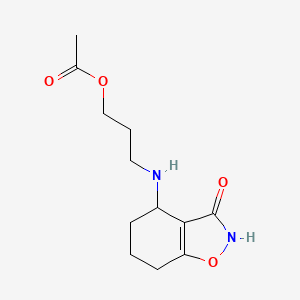

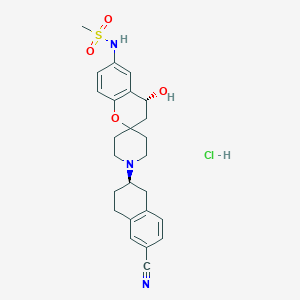
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
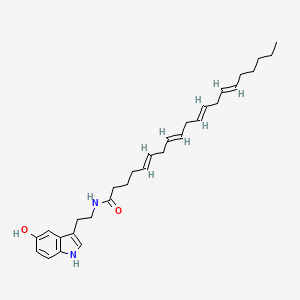
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)